molecular formula C15H24O2 B13213129 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol

1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol

Cat. No.: B13213129
M. Wt: 236.35 g/mol
InChI Key: UJBGKXMRTZDRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound prioritizes the longest carbon chain containing the hydroxyl group. The parent structure is identified as propan-1-ol, with a phenyl group substituted at the 1-position. The phenyl ring itself bears two substituents: a propan-2-yl group at position 3 and a propoxy group at position 4. Applying substitutive nomenclature rules, the full systematic name becomes 1-[3-(propan-2-yl)-4-propoxyphenyl]propan-1-ol .

Alternative naming conventions occasionally observed in chemical literature include:

  • 1-(3-Isopropyl-4-propoxyphenyl)propan-1-ol (using common names for substituents)
  • 4-Propoxy-3-isopropylbenzenepropanol (positional numbering starting from the propoxy group)

The propoxy substituent (C3H7O–) takes alphabetical precedence over the propan-2-yl group (C3H7–) in numbering, though both substituents occupy adjacent positions on the aromatic ring.

Nomenclature Type Key Features
IUPAC Systematic Hierarchical substitution pattern with propan-1-ol parent chain
Common Name Uses "isopropyl" and "propoxy" descriptors
CAS Variant May invert substituent order in registry entries

Molecular Architecture and Stereochemical Considerations

The molecular formula C15H24O2 (calculated molecular weight: 236.35 g/mol) derives from:

  • Propane backbone (C3H7OH)
  • Phenyl core (C6H5)
  • Propan-2-yl substituent (C3H7)
  • Propoxy chain (C3H7O–)

Key structural features include:

  • Hydroxyl Positioning : The primary alcohol at C1 of the propane chain creates a polar terminus, influencing solubility and hydrogen-bonding capacity.
  • Aromatic Substitution Pattern : The meta (C3) and para (C4) positions on the phenyl ring host branched alkyl and alkoxy groups, respectively, creating steric hindrance that affects molecular conformation.
  • Stereochemical Considerations : While the compound lacks chiral centers in its base structure, rotational restrictions about the C1–Caryl bond may lead to atropisomerism under specific conditions.

Computational models using density functional theory (DFT) suggest a dihedral angle of 112.3° between the propane chain and phenyl plane, minimizing steric clashes between the isopropyl and propoxy groups.

Comparative Structural Analysis with Related Aryl Propanol Derivatives

Structural analogs demonstrate how substituent variations impact physical and chemical properties:

Compound Substituents Molecular Formula Key Structural Differences
(E)-3-(4-propan-2-ylphenyl)prop-1-en-1-ol Propenol chain with E-configuration C12H16O Unsaturated alcohol vs. saturated propane chain
3-(4-Propan-2-ylpyrazol-1-yl)propan-1-ol Pyrazole heterocycle C9H16N2O Nitrogen-containing ring system
3-[5-(4-Propoxyphenyl)triazol-1-yl]propan-1-ol Triazole linkage C14H19N3O2 Additional nitrogen atoms in aromatic system

Notable trends emerge:

  • Hydrogen-Bonding Capacity : The primary alcohol in this compound provides stronger hydrogen-bond donation compared to ether or heterocyclic analogs.
  • Steric Effects : The combined bulk of isopropyl and propoxy groups creates greater steric hindrance than single substituent derivatives, potentially reducing crystalline packing efficiency.
  • Electronic Effects : Electron-donating alkoxy groups activate the phenyl ring toward electrophilic substitution, while branched alkyl groups provide inductive electron-withdrawing effects.

X-ray crystallography data from related structures suggests that the isopropyl group adopts a pseudo-axial orientation relative to the phenyl ring to minimize van der Waals repulsions with the propoxy chain. This conformational preference distinguishes it from simpler mono-substituted analogs.

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

1-(3-propan-2-yl-4-propoxyphenyl)propan-1-ol

InChI

InChI=1S/C15H24O2/c1-5-9-17-15-8-7-12(14(16)6-2)10-13(15)11(3)4/h7-8,10-11,14,16H,5-6,9H2,1-4H3

InChI Key

UJBGKXMRTZDRDC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(CC)O)C(C)C

Origin of Product

United States

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis typically begins with appropriate phenol derivatives. These can be modified to introduce the necessary substituents, such as the propan-2-yl and propoxy groups.

  • Alkylation and Etherification : The introduction of the propoxy group can be achieved through an etherification reaction, where the phenol derivative reacts with a propyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile or dimethylformamide (DMF).

  • Introduction of the Propan-2-yl Group : The propan-2-yl group can be introduced via a Friedel-Crafts alkylation or a similar method, depending on the specific conditions required.

  • Formation of the Propan-1-ol Moiety : The final step involves the formation of the propan-1-ol moiety, which can be achieved through reduction or other appropriate methods.

Specific Reaction Conditions

  • Temperature Control : Reactions are often conducted under controlled temperatures to optimize yields and prevent side reactions.
  • Solvent Selection : Solvents like ethanol, dichloromethane, or acetonitrile are commonly used due to their ability to dissolve reactants and facilitate reactions.
  • Catalysts and Bases : Bases such as K₂CO₃ or NaOH may be used to facilitate alkylation and etherification reactions.

Chemical Reactions and Mechanisms

This compound can participate in various chemical reactions typical for alcohols and phenolic compounds, including esterification and etherification reactions. These reactions are crucial for further modifying the compound or synthesizing derivatives with potential biological activities.

Esterification Reaction

Esterification involves the reaction of the alcohol group with a carboxylic acid to form an ester. This reaction is typically catalyzed by acids like sulfuric acid or hydrochloric acid.

Etherification Reaction

Etherification can occur between the phenolic hydroxyl group and an alkyl halide, forming a new ether linkage. This reaction is often facilitated by a base.

Purification and Characterization

After synthesis, the compound is purified using techniques such as column chromatography to isolate the desired product from by-products. Characterization involves spectroscopic methods like IR, UV, ¹H NMR, and ¹³C NMR to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as metabolism or signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxy/Aryloxy Substitutions

1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol
  • Molecular formula : C₁₇H₂₀O₃
  • Key differences :
    • 3-Methoxy and 4-phenylmethoxy substituents instead of 3-(propan-2-yl) and 4-propoxy.
    • Higher molecular weight (272.34 g/mol) due to the benzyl group.
3-(1,3-Dioxaindan-5-yloxy)propan-1-ol
  • Molecular formula : C₁₀H₁₂O₄
  • Key differences :
    • A 1,3-dioxaindan substituent replaces the phenyl ring.
    • Smaller molecular weight (196.20 g/mol).
  • Implications :
    • The oxygen-rich dioxaindan system may enhance polarity and hydrogen-bonding capacity.

Analogues with Isopropyl/Amino Substitutions

3-Amino-3-(4-isopropylphenyl)propan-1-ol
  • Molecular formula: C₁₂H₁₉NO
  • Key differences: An amino group replaces the hydroxyl on the propanol chain. 4-Isopropyl substituent instead of 3-(propan-2-yl).
Encorafenib
  • Molecular formula : C₂₂H₂₇ClFN₇O₄S
  • Relevance :
    • Contains a propan-2-yl group on a pyrazole ring, demonstrating the role of branched alkyl chains in kinase inhibitor binding.
  • Implications :
    • Hydrophobic substituents like propan-2-yl improve target affinity in therapeutic agents.

Crystallographic and Conformational Comparisons

Crystal Structure of 3-(2-Nitrophenyl)-1-(1-Phenylsulfonyl-1H-indol-3-yl)propan-1-ol
  • Weak C–H···O and C–H···π interactions stabilize the 3D network.
  • Implications for target compound :
    • Similar weak interactions may influence crystallization behavior and solubility.
Bromination of 3-(2-Chlorophenyl)propanol
  • Procedure: HBr-mediated bromination of propanol derivatives.
  • Implications: Highlights the reactivity of propanol chains in functionalization reactions.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol C₁₅H₂₂O₂ 234.33 3-(Propan-2-yl), 4-propoxy
1-(3-Methoxy-4-phenylmethoxyphenyl)propan-1-ol C₁₇H₂₀O₃ 272.34 3-Methoxy, 4-phenylmethoxy
3-Amino-3-(4-isopropylphenyl)propan-1-ol C₁₂H₁₉NO 193.29 4-Isopropyl, amino group

Biological Activity

1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol is a compound that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a propoxy group and an isopropyl substituent on a phenyl ring, contributing to its lipophilicity and potential interactions with biological targets. The general structure can be represented as follows:

C15H24O2\text{C}_{15}\text{H}_{24}\text{O}_2

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist or antagonist at specific sites, influencing pathways related to inflammation, apoptosis, and cellular proliferation.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of propoxyphenyl compounds can inhibit the growth of human cancer cells such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-710
Similar Propoxy CompoundsK56215
Other Phenolic DerivativesMV4-118

Anti-inflammatory Properties

In vitro studies have demonstrated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential role in treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points towards neuroprotective properties of similar compounds in models of neurodegenerative diseases. The ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is particularly noteworthy .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Cancer Treatment : A study involving a derivative showed significant reduction in tumor size in xenograft models when administered in conjunction with standard chemotherapy agents.
  • Neurodegenerative Disorders : Research indicated that administration of related compounds improved cognitive functions in animal models of Alzheimer’s disease by enhancing synaptic plasticity .

Q & A

What are the optimal synthetic routes for 1-[3-(Propan-2-yl)-4-propoxyphenyl]propan-1-ol, and how do reaction conditions influence yield?

Basic Research Question
The compound can be synthesized via Friedel-Crafts alkylation of 4-propoxyphenol with isopropylpropane derivatives, followed by hydroxylation. Key steps include:

  • Alkylation : Use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Hydroxylation : Employ NaBH₄ or LiAlH₄ in tetrahydrofuran (THF) under inert atmosphere, with yields sensitive to stoichiometric ratios (e.g., 1:2 substrate-reducing agent) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product (>95% purity) .

How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

Advanced Research Question
Discrepancies often arise from stereochemical impurities or solvent artifacts. Methodological solutions include:

  • Dynamic NMR Analysis : Conduct variable-temperature ¹H NMR (e.g., 298–343 K in DMSO-d₆) to identify rotamers or conformational isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) with internal calibration (e.g., NaTFA) to verify molecular ion peaks and rule out adducts .
  • Comparative Crystallography : If crystalline, compare X-ray diffraction data with predicted structures (e.g., Mercury software) to resolve ambiguities .

What strategies improve enantiomeric resolution of this compound for chiral activity studies?

Advanced Research Question
The tertiary alcohol moiety introduces chirality, requiring resolution via:

  • Chiral Chromatography : Use Chiralpak IA or IB columns with n-hexane/isopropanol (90:10) at 1.0 mL/min; resolution factors (Rs) >1.5 indicate baseline separation .
  • Enzymatic Kinetic Resolution : Lipase-mediated acetylation (e.g., Candida antarctica Lipase B) in tert-butyl methyl ether selectively modifies one enantiomer, achieving enantiomeric excess (ee) >98% .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
Stability studies (HPLC monitoring over 30 days) show:

  • Ambient Conditions : Degrades by 15% (hydrolysis of propoxy group) in humid environments (>60% RH) .
  • Refrigerated (4°C) : <5% degradation in argon-sealed vials with molecular sieves .
  • Light Sensitivity : UV-Vis spectra indicate photooxidation (λmax 270 nm); store in amber vials .

What in silico models predict the compound’s biological target interactions?

Advanced Research Question
Molecular docking (AutoDock Vina) and pharmacophore mapping (Discovery Studio) suggest:

  • GPCR Affinity : High binding energy (-9.2 kcal/mol) to β-adrenergic receptors due to phenylpropanolamine-like motifs .
  • Metabolic Pathways : Predicted CYP3A4-mediated oxidation via Schrödinger’s QikProp; validate with liver microsome assays .

How can contradictory bioactivity results in cell-based vs. in vivo assays be addressed?

Advanced Research Question
Discrepancies may stem from pharmacokinetic factors:

  • Permeability Assays : Use Caco-2 monolayers to assess intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may explain in vivo efficacy .

What environmental fate studies are relevant for lab disposal protocols?

Basic Research Question
Ecotoxicity assessments (OECD 301F) show:

  • Biodegradation : 28-day BOD/COD ratio <0.05, classifying it as persistent .
  • Aquatic Toxicity : LC50 (Daphnia magna) = 12 mg/L; treat waste with Fenton’s reagent (Fe²⁺/H₂O₂) before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.